Scillascilloside B-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

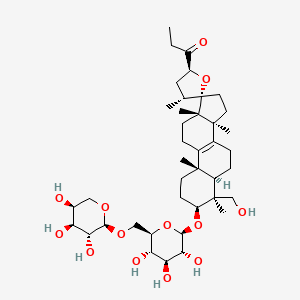

Scillascilloside B-1 is a natural compound that can be isolated from Scilla scilloides . Scilla scilloides is known to promote blood circulation and has analgesic and anti-inflammatory properties .

Synthesis Analysis

Scillascilloside B-1, along with two other lanostane-type triterpenoids, were isolated from the ethanol extract of the whole plants of Scilla scilloides . Their structures were elucidated based on extensive spectroscopic studies .Molecular Structure Analysis

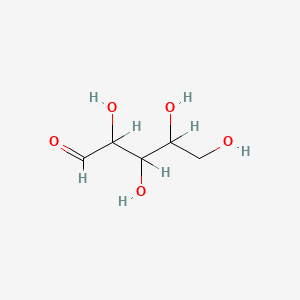

The molecular weight of Scillascilloside B-1 is 752.93 and its formula is C40H64O13 . The SMILES representation of its structure is also provided .Physical And Chemical Properties Analysis

Scillascilloside B-1 is a powder . It has a molecular weight of 752.93 and a formula of C40H64O13 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications

Chemical and Structural Analysis

- Chemical Composition and Structure Elucidation: Scillascilloside B-1, a norlanostane-triterpene glycoside, was isolated from the ethanol extract of Scilla scilloides. It's one of several lanostane-type triterpenoids discovered, with its structure determined through extensive spectroscopic studies (Ren et al., 2015).

Biological and Medicinal Research

- Pancreatic Lipase Inhibitory Activity: In a study on Scilla peruviana, another species in the Scilla genus, triterpene glycosides (including scillascilloside D-2) showed significant pancreatic lipase inhibitory activity. This suggests potential applications in treating conditions like hyperlipidemia (Matsuo et al., 2021).

- Antitumor Applications: A stereoselective synthesis method for the CDE ring portion of the antitumor saponin scillascilloside E-1 was developed, highlighting its potential in cancer research and treatment (Akahori et al., 2014).

- Antimicrobial Activity: Eucosterol oligosaccharides isolated from the bulb of Scilla scilloides, including scillascilloside E-1 and E-3, have shown selective inhibitory activity against eukaryotic cells like fungi and algae. This opens avenues for natural fungicides or food preservatives (Lee & Lee, 2013).

Mechanism of Action

Safety and Hazards

Scillascilloside B-1 should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It should be stored protected from air and light, preferably refrigerated or frozen at 2-8 °C .

properties

IUPAC Name |

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAQKUZJRMZPFB-LNRNUTARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scillascilloside B-1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.